N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. The unique structure of this compound, which includes a tetrahydrobenzo[d]thiazole moiety and a biphenyl carboxamide group, contributes to its biological activity and makes it a valuable target for drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer, including colorectal cancer .
Mode of Action
The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity . This inhibition prevents the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of the c-Met receptor tyrosine kinase affects the downstream signaling pathways that are involved in cell proliferation, survival, and migration . By inhibiting these pathways, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied in silico . The results of these studies suggest that the compound has drug-like characteristics and could be a promising candidate for further development as an anticancer drug .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of cell death in cancer cells . These effects could potentially lead to a reduction in tumor size and the prevention of metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazole derivative . This intermediate is then reacted with various reagents to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial production often requires optimization of reaction parameters to improve yield and reduce costs. This may include the use of more efficient catalysts, alternative solvents, and advanced purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .
Scientific Research Applications
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation . In biology, this compound is used to study the mechanisms of enzyme inhibition and to develop new therapeutic strategies for treating diseases . In the pharmaceutical industry, it serves as a lead compound for the development of new drugs with improved efficacy and safety profiles .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide include other tetrahydrobenzo[d]thiazole derivatives and biphenyl carboxamides . These compounds often share similar structural features and biological activities, making them valuable for comparative studies.
Uniqueness: What sets N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide apart from similar compounds is its dual kinase inhibitory activity. This compound has been shown to inhibit both CK2 and GSK3β with high potency, making it a promising candidate for the development of new anticancer therapies . Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity .
Properties
IUPAC Name |
4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAOZFMNBADBOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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